BenchChemオンラインストアへようこそ!

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile

Breast Cancer Cytotoxicity Structure-Activity Relationship

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile (CAS 21132-40-1) is an E-configured methoxy-substituted phenylacrylonitrile derivative synthesized via Knoevenagel condensation. It features a 3,4-dimethoxyphenyl group and a phenylacrylonitrile core, a scaffold recognized for its emerging dual antimicrobial and cytotoxic activities.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 21132-40-1
Cat. No. B1347646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile
CAS21132-40-1
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC
InChIInChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10-
InChIKeyPQQFKZSOPMQHDN-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile (CAS 21132-40-1): A Methoxy-Substituted Phenylacrylonitrile with Dual Antimicrobial-Cytotoxic Potential for Research


(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile (CAS 21132-40-1) is an E-configured methoxy-substituted phenylacrylonitrile derivative synthesized via Knoevenagel condensation [1]. It features a 3,4-dimethoxyphenyl group and a phenylacrylonitrile core, a scaffold recognized for its emerging dual antimicrobial and cytotoxic activities [1]. This compound is of interest as a research tool for exploring structure-activity relationships within the phenylacrylonitrile class, particularly regarding its interaction with bacterial penicillin-binding proteins and cancer-related targets like CDK1/Cks2 [1].

Why Substituting (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile with Other Phenylacrylonitriles Can Compromise Experimental Outcomes


Direct substitution with structurally similar phenylacrylonitriles, such as the mono-methoxy analogs 2a or 2b, is not advisable due to significant divergence in their biological profiles. As shown in comparative studies, the presence and position of methoxy groups critically influence both cytotoxicity and antimicrobial activity. For instance, compound 2b demonstrates potent cytotoxicity against MCF-7 cells (IC50: 34 μM) [1], while the target compound, 2c, exhibits a distinct, broader activity profile with a much higher IC50 (294 μM) [1], indicating different cellular target engagement or potency. This quantitative difference underscores that even minor structural modifications within this class lead to non-interchangeable biological outcomes, making compound-specific selection essential for reproducible research.

Quantitative Differentiation Evidence for (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile (2c) Against Analogs


Comparative Cytotoxicity Profile in Breast Cancer (MCF-7) Cells: 2c vs. Mono-Methoxy Analogs 2a and 2b

In a direct head-to-head cytotoxicity assay against MCF-7 breast cancer cells, compound 2c ((2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile) demonstrated an IC50 of 294 μM after 48 hours. This is markedly higher than the more potent mono-methoxy analogs, 2a (IC50: 44 μM) and 2b (IC50: 34 μM) [1]. This quantitative difference suggests a distinct structure-activity relationship where the 3,4-dimethoxy substitution pattern in 2c leads to reduced potency but a potentially different mechanism of action compared to the mono-substituted analogs.

Breast Cancer Cytotoxicity Structure-Activity Relationship Phenylacrylonitriles

Differential Binding Affinity to CDK1/Cks2 Kinase: 2c Outperforms Analogs and Standard Chemotherapeutic 5-FU

Molecular docking studies reveal that compound 2c exhibits a significantly higher binding affinity for the CDK1/Cks2 kinase complex (-9.5 kcal mol⁻¹) compared to its mono-methoxy analogs 2a (-7.5 kcal mol⁻¹) and 2b (-7.8 kcal mol⁻¹) [1]. Importantly, 2c also outperforms the standard chemotherapeutic agent 5-fluorouracil (5-FU), which has a docking score of -4.8 kcal mol⁻¹ [1]. This suggests that 2c possesses a superior theoretical fit within the CDK1/Cks2 active site, a key regulator of the cell cycle and a validated anticancer target.

Kinase Inhibition CDK1 Molecular Docking Anticancer Target

Improved Therapeutic Index in Healthy vs. Cancerous Cells: 2c Demonstrates Superior Selectivity Over Analogs 2a and 2b

An evaluation of selectivity, calculated as the ratio of IC50 values in healthy (L929) cells versus cancerous (MCF-7) cells, indicates that compound 2c exhibits a superior safety profile. Its IC50 in L929 cells is 391 μM, compared to 294 μM in MCF-7 cells [1]. In contrast, the more potent analogs 2a and 2b demonstrate considerably higher toxicity toward healthy L929 cells, with IC50 values of <31.25 μM for both [1]. This suggests that 2c has a broader therapeutic window and is less likely to exhibit off-target toxicity in normal tissue models.

Selectivity Therapeutic Index Normal Cell Toxicity L929 Fibroblasts

Broad-Spectrum Antimicrobial Activity: 2c Exhibits Potent Inhibition Against Key Gram-Positive Pathogens

In antimicrobial susceptibility testing, compound 2c demonstrated notable activity against several Gram-positive bacterial strains. It exhibited inhibition zones of 14 mm against S. aureus and 15 mm against M. luteus, with corresponding MIC values of 6.25 mg mL⁻¹ and 6.25 mg mL⁻¹, respectively [1]. While the activity is less potent than the control antibiotic ampicillin (MIC: 0.25 mg mL⁻¹ for S. aureus), 2c shows a consistent and broad antimicrobial profile against Gram-positive bacteria, which is complemented by its strong in silico binding affinity to penicillin-binding protein 2 (PBP2) (-8.4 kcal mol⁻¹) [1].

Antimicrobial Antibacterial Gram-Positive Bacteria PBP2 Inhibitor

Key Research Application Scenarios for (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile Based on Verified Evidence


Scaffold for Rational Design of Selective CDK1/Cks2 Kinase Inhibitors

Based on the direct head-to-head docking evidence showing compound 2c's superior binding affinity for CDK1/Cks2 (-9.5 kcal mol⁻¹) compared to its analogs 2a (-7.5 kcal mol⁻¹), 2b (-7.8 kcal mol⁻¹), and the standard drug 5-FU (-4.8 kcal mol⁻¹) [1], this compound is a validated starting point for medicinal chemistry programs targeting cell cycle regulation. Its unique 3,4-dimethoxy substitution pattern confers this theoretical advantage, making it a preferred scaffold for structure-based drug design efforts aimed at developing next-generation CDK1 inhibitors with improved efficacy.

Tool Compound for Investigating Structure-Selectivity Relationships in Phenylacrylonitriles

The direct comparative data on therapeutic index reveals that compound 2c (IC50 in healthy L929 cells: 391 μM) is significantly less toxic to normal cells than its more potent analogs 2a and 2b (both <31.25 μM) [1]. This makes 2c an essential tool compound for dissecting the structural determinants of selectivity within the phenylacrylonitrile class. Researchers can use 2c to study how the 3,4-dimethoxy pattern modulates off-target toxicity while maintaining anticancer potential, a key question for developing safer chemotherapeutics.

Antibacterial Hit for Gram-Positive Pathogen Research and PBP2-Targeted Studies

Compound 2c has been quantitatively validated as an antibacterial agent against Gram-positive bacteria, with a MIC of 6.25 mg mL⁻¹ against S. aureus and M. luteus [1]. Furthermore, its strong in silico binding affinity for penicillin-binding protein 2 (PBP2) (-8.4 kcal mol⁻¹) [1] provides a plausible mechanism of action. This positions 2c as a useful research tool for studying PBP2 inhibition and bacterial cell wall biosynthesis, and as a hit compound for the development of novel antibacterial agents targeting drug-resistant Gram-positive infections.

Reference Standard for Non-Potent Cytotoxicity in MCF-7 Breast Cancer Models

Given its well-characterized, moderate cytotoxic profile against MCF-7 cells (IC50: 294 μM) [1], compound 2c can serve as a benchmark or negative control in experiments designed to identify or validate highly potent anticancer compounds. Its distinct potency compared to the more active analogs 2a (44 μM) and 2b (34 μM) [1] makes it an ideal reference point for establishing potency thresholds in MCF-7-based screening assays.

Quote Request

Request a Quote for (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.